2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid
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Overview
Description
2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound with the molecular formula C18H12F3NO4S and a molecular weight of 395.36 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a benzoic acid moiety. It is used primarily in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available precursors. . The final step usually involves the attachment of the benzoic acid moiety through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific biological context, but it often acts by inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted benzoic acids. Compared to these compounds, 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid
- 2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid .
Properties
IUPAC Name |
2-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)11-6-2-3-7-12(11)22-15(23)9-14(16(22)24)27-13-8-4-1-5-10(13)17(25)26/h1-8,14H,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMMAFSBJHWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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